3-Isoxazolecarboxylic acid, 4,5-dihydro-5-(trimethylsilyl)-, ethyl ester
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Overview
Description
Ethyl 5-(trimethylsilyl)-4,5-dihydroisoxazole-3-carboxylate is a unique compound characterized by its isoxazole ring structure and the presence of a trimethylsilyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-(trimethylsilyl)-4,5-dihydroisoxazole-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of ethyl glyoxalate with hydroxylamine to form an intermediate, which then undergoes cyclization in the presence of a trimethylsilylating agent such as trimethylsilyl chloride .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: Ethyl 5-(trimethylsilyl)-4,5-dihydroisoxazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reducing agents used.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens or nucleophiles can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Ethyl 5-(trimethylsilyl)-4,5-dihydroisoxazole-3-carboxylate has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl 5-(trimethylsilyl)-4,5-dihydroisoxazole-3-carboxylate involves its interaction with specific molecular targets. The trimethylsilyl group can enhance the compound’s stability and reactivity, facilitating its binding to target molecules. The isoxazole ring structure may interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Ethyl 5-(trimethylsilyl)-1-1H-pyrazole-3-carboxylate: This compound shares a similar structure but with a pyrazole ring instead of an isoxazole ring.
Trimethylsilyl-substituted imidazoles: These compounds also feature the trimethylsilyl group and exhibit similar reactivity and applications.
Properties
CAS No. |
139146-96-6 |
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Molecular Formula |
C9H17NO3Si |
Molecular Weight |
215.32 g/mol |
IUPAC Name |
ethyl 5-trimethylsilyl-4,5-dihydro-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C9H17NO3Si/c1-5-12-9(11)7-6-8(13-10-7)14(2,3)4/h8H,5-6H2,1-4H3 |
InChI Key |
PBGWYWNSGDWBOS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NOC(C1)[Si](C)(C)C |
Origin of Product |
United States |
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